molecular formula C7H7NO3 B8789161 Methyl 4-cyano-2,5-dihydro-3-furancarboxylate CAS No. 57595-24-1

Methyl 4-cyano-2,5-dihydro-3-furancarboxylate

Cat. No. B8789161
CAS RN: 57595-24-1
M. Wt: 153.14 g/mol
InChI Key: OIRPAPQLLAVIEB-UHFFFAOYSA-N
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Patent
US07423057B2

Procedure details

4-Cyano-tetrahydro furane 3-carboxylic acid methyl ester was dissolved in 4.9 ml of pyridine and treated with 4.4 ml (60 mmol) of SOCl2 during 90 min under nitrogen at 4° C. The resulting solution was warmed to room temperature, stirred for 6 hours and poured into 40 ml water at 4° C. and extracted with benzene. Combined extracts were dried and concentrated in vacuo to give 90% yield of 4-cyano-2,5-dihydro furane 3-carboxylic acid methyl ester.
Name
4-Cyano-tetrahydro furane 3-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
solvent
Reaction Step One
Name
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH:5]1[CH:9]([C:10]#[N:11])[CH2:8][O:7][CH2:6]1)=[O:4].O=S(Cl)Cl.O>N1C=CC=CC=1>[CH3:1][O:2][C:3]([C:5]1[CH2:6][O:7][CH2:8][C:9]=1[C:10]#[N:11])=[O:4]

Inputs

Step One
Name
4-Cyano-tetrahydro furane 3-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1COCC1C#N
Name
Quantity
4.9 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
4.4 mL
Type
reactant
Smiles
O=S(Cl)Cl
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with benzene
CUSTOM
Type
CUSTOM
Details
Combined extracts were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC(=O)C=1COCC1C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.